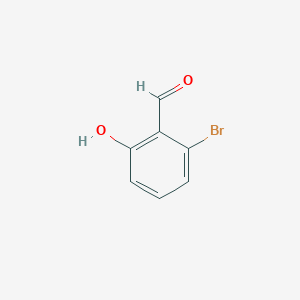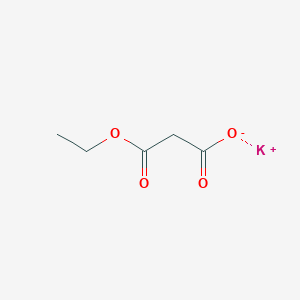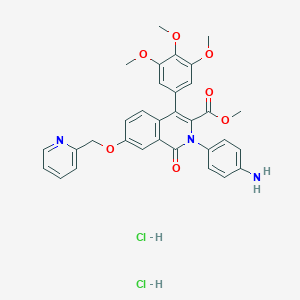
2-ブロモ-6-ヒドロキシベンズアルデヒド
概要
説明
2-Bromo-6-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5BrO2 and a molecular weight of 201.02 g/mol . It is a substituted salicylaldehyde, characterized by the presence of a bromine atom at the second position and a hydroxyl group at the sixth position on the benzene ring. This compound is a light yellow solid with a melting point of 50-52°C and a boiling point of approximately 243.4°C . It is slightly soluble in DMSO and methanol .
科学的研究の応用
2-Bromo-6-hydroxybenzaldehyde has diverse applications in scientific research:
作用機序
Target of Action
2-Bromo-6-hydroxybenzaldehyde is primarily used as an intermediate in the synthesis of various physiologically active compounds, including pharmaceuticals and pesticides . The specific targets of this compound can vary depending on the final product it is used to synthesize.
Mode of Action
It is known that the compound’s bromine, aldehyde, and phenolic hydroxyl groups can be modified or replaced with other functional groups . This allows it to participate in a wide range of chemical reactions, potentially leading to changes in its targets.
Pharmacokinetics
Its solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
It is known to be used in the synthesis of physiologically active compounds , suggesting that it may have significant biological effects.
Action Environment
The action, efficacy, and stability of 2-Bromo-6-hydroxybenzaldehyde can be influenced by various environmental factors. For instance, its storage conditions are under inert gas (nitrogen or argon) at 2-8°C , indicating that it may be sensitive to oxygen and temperature
準備方法
The synthesis of 2-Bromo-6-hydroxybenzaldehyde typically involves multiple steps:
Starting Material: The process begins with 2,6-dibromobenzaldehyde.
Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high purity and yield.
化学反応の分析
2-Bromo-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
類似化合物との比較
2-Bromo-6-hydroxybenzaldehyde can be compared with other similar compounds, such as:
6-Bromosalicylaldehyde: Similar structure but lacks the hydroxyl group at the sixth position.
2-Bromo-5-hydroxybenzaldehyde: Differing position of the hydroxyl group.
2-Bromo-6-methoxybenzaldehyde: Contains a methoxy group instead of a hydroxyl group.
These compounds share some chemical properties but differ in their reactivity and applications due to the variations in functional groups and their positions on the benzene ring.
特性
IUPAC Name |
2-bromo-6-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTXMBDCLHZDAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30474659 | |
| Record name | 2-BROMO-6-HYDROXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22532-61-2 | |
| Record name | 2-BROMO-6-HYDROXYBENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30474659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B41650.png)











